molecular formula C12H14ClN3O3S B6750338 N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide

Cat. No.: B6750338
M. Wt: 315.78 g/mol
InChI Key: FYXDMQZKONEVKE-UHFFFAOYSA-N
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Description

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with a chlorohydroxymethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-2-16-7-10(6-14-16)20(18,19)15-11-5-3-4-9(8-17)12(11)13/h3-7,15,17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXDMQZKONEVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Substitution with the chlorohydroxymethylphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-3-(hydroxymethyl)phenyl]-1-methylpyrazole-4-sulfonamide
  • N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-3-sulfonamide
  • N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-carboxamide

Uniqueness

N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorohydroxymethylphenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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